2-(1-Chloro-3-methylbutyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2289420-37-5 |
|---|---|
Molecular Formula |
C8H12ClNS |
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-(1-chloro-3-methylbutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6(2)5-7(9)8-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
QASIVUHQFCHBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC=CS1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Chloro 3 Methylbutyl 1,3 Thiazole and Analogues
Strategic Approaches to 1,3-Thiazole Core Construction
The formation of the 1,3-thiazole ring is a cornerstone of the synthesis. Various methods have been developed to build this important heterocyclic motif, which is present in numerous natural products and pharmaceuticals. nih.gov
The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a prominent and widely utilized method for constructing the thiazole core. wikipedia.orgsynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgsynarchive.com For the synthesis of 2-alkyl thiazoles, a corresponding alkyl thioamide would be reacted with an appropriate α-haloketone.
Modern adaptations have sought to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. mdpi.com These modernizations include the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of greener, catalyst-free, or solid-supported catalyst systems. mdpi.comfigshare.com For instance, efficient one-pot, multi-component procedures have been developed using reusable catalysts like silica-supported tungstosilisic acid, which can be easily recovered and reused. mdpi.com These advancements make the Hantzsch synthesis a versatile and powerful tool for creating a diverse range of substituted thiazoles. researchgate.net
| Reaction | Reactants | Key Features | Modern Adaptations |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Forms 1,3-thiazole ring | Microwave-assisted synthesis, Green catalysts, Solvent-free conditions mdpi.comfigshare.comorganic-chemistry.org |
Beyond the classical Hantzsch synthesis, a variety of novel cyclization strategies have been developed for the construction of the thiazole ring. These methods often offer alternative reaction pathways and substrate scopes. One straightforward strategy involves a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols, which forms new C–S, C–N, and C–O bonds in a single operation. acs.org
Other innovative approaches include:
Reactions with Lawesson's Reagent: This reagent can be used to thionate amides and other carbonyl-containing precursors, which then undergo cyclization to form the thiazole ring. organic-chemistry.org
Electrochemical Oxidative Cyclization: Green and sustainable methods using electrochemistry can achieve the cyclization of enaminones with thioamides under metal- and oxidant-free conditions. organic-chemistry.org
Condensation of Oximes: A copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides an efficient route to thiazoles under mild conditions. organic-chemistry.org
These novel strategies provide a diverse toolkit for chemists to synthesize functionalized thiazoles with high efficiency and selectivity. organic-chemistry.org
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted thiazoles from simple starting materials in a single pot. researchgate.net These reactions are characterized by high atom economy and procedural simplicity. acs.org
Several MCRs have been specifically designed for thiazole synthesis. A notable example is a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles in good yields. organic-chemistry.org Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst, which can be performed in water, highlighting the green chemistry aspects of some MCRs. nih.govresearchgate.net Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin to catalyze the reaction under mild conditions, achieving high yields. nih.gov
| MCR Type | Components | Catalyst/Conditions | Key Advantage |
| Copper-Catalyzed | Thioamides, Ynals, Alcohols | Copper(I) | High step economy, Good regioselectivity acs.org |
| Cascade Cyclization | Enaminones, Cyanamide, Sulfur | N/A | Good functional group tolerance organic-chemistry.org |
| Chemoenzymatic | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Trypsin | Mild, enzyme-catalyzed conditions, High yields nih.gov |
| KF/Clinoptilolite-Catalyzed | Aldehydes, Isothiocyanate, Alkyl Bromides | KF/Clinoptilolite nanoparticles, Water | Green synthesis, Good to excellent yields nih.gov |
Stereoselective Synthesis of the 1-Chloro-3-methylbutyl Moiety
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the formation of the chiral center at the C-1 position of the 1-chloro-3-methylbutyl side chain is of critical importance.
Creating the α-chloro stereocenter with a specific configuration requires advanced asymmetric synthesis techniques. hilarispublisher.com A primary strategy is the enantioselective α-chlorination of a carbonyl precursor. organic-chemistry.org This can be achieved through organocatalysis, where a chiral catalyst, such as a proline derivative, promotes the reaction of an aldehyde or ketone with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov
Another powerful approach involves the use of chiral hydrogen bond donor catalysts, such as chiral squaramides. nih.gov These catalysts can activate silyl (B83357) enol ethers towards reaction with NCS, yielding tertiary α-chloro esters with high enantiomeric excess. nih.gov The development of chiral ammonium (B1175870) salt ion pairing catalysts has also enabled the asymmetric electrophilic α-chlorination of carbonyl compounds, providing access to enantioenriched α-chloro building blocks. acs.org Diastereoselective methods often rely on the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and are then subsequently removed. researchgate.net
Once an enantioenriched α-chloro carbonyl compound is synthesized, it is crucial to maintain its stereochemical integrity during subsequent reactions, such as the thiazole ring formation or other coupling steps. The α-chlorocarbonyl group is an excellent substrate for SN2 reactions, which proceed with inversion of configuration. nih.gov This property can be exploited to introduce other functional groups with high stereospecificity.
For instance, the desulfurative chlorination of enantioenriched alkyl phenyl sulfides using reagents like (dichloroiodo)benzene proceeds with high stereospecificity, typically through an inversion mechanism. acs.org This provides a formal route to enantioenriched α-chloro compounds. By carefully selecting the reaction sequence—either forming the thiazole ring first and then introducing the chiral chloro group, or preparing a chiral α-chloro building block and then using it in a Hantzsch-type synthesis—chemists can control the final configuration at the C-1 position of the butyl chain.
Post-Synthetic Functionalization and Derivatization Strategies
Once the core structure of 2-(1-chloro-3-methylbutyl)-1,3-thiazole is assembled, further molecular diversity can be achieved through targeted functionalization. These strategies focus on either the reactive chloroalkyl side chain or the thiazole ring itself, allowing for the introduction of a wide array of chemical moieties.
Chemical Transformations at the Chloroalkyl Side Chain
The chloroalkyl group at the C2 position of the thiazole ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a range of nucleophiles to generate a library of new analogues. While specific studies on this compound are not extensively detailed in the literature, the reactivity of similar 2-(chloroalkyl)thiazole systems provides a strong precedent for these transformations.
Common nucleophilic substitution reactions applicable to this side chain include:
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) can introduce an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.
Thiolation: Treatment with thiols (R-SH) or thiourea (B124793) followed by hydrolysis allows for the introduction of sulfur-containing functional groups.
Alkoxylation/Hydroxylation: Reaction with alkoxides (RO⁻) or hydroxides (OH⁻) can yield the corresponding ethers or alcohols.
Cyanation: Substitution with cyanide ions (CN⁻) provides a route to nitriles, which are valuable precursors for carboxylic acids, amines, and amides.
Table 1: Potential Nucleophilic Substitution Reactions at the Chloroalkyl Side Chain
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -N₃ | Azide |
| Thiol | Sodium Thiophenoxide (PhSNa) | -SPh | Thioether |
| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | -CN | Nitrile |
| Amine | Ammonia (NH₃) | -NH₂ | Primary Amine |
These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, enabling fine-tuning of a molecule's physicochemical and biological properties.
Regioselective Modifications of the Thiazole Ring System
The thiazole ring itself is amenable to functionalization, although its reactivity is influenced by the existing substituent at the C2 position. The electron-withdrawing nature of the thiazole ring makes it susceptible to certain electrophilic and nucleophilic attacks, as well as modern C-H activation strategies.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of thiazole derivatives. rsc.org This approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions of the ring, often with high selectivity. For 2-substituted thiazoles, functionalization typically occurs at the C5 position, and if that is blocked, at the C4 position.
Table 2: Regioselective Functionalization Strategies for the Thiazole Ring
| Reaction Type | Reagent/Catalyst System | Position | Functional Group Introduced |
|---|---|---|---|
| C-H Alkenylation | Pd(OAc)₂ / Acrylate | C5 | -CH=CH-COOR |
| C-H Arylation | Pd(OAc)₂ / Aryl Halide | C5 | -Aryl |
| Halogenation | N-Bromosuccinimide (NBS) | C5 | -Br |
| Formylation | n-BuLi / Ethyl formate | C5 | -CHO |
Data derived from general thiazole chemistry. rsc.orgchemicalbook.com
For instance, direct C-H arylation using a palladium catalyst and an aryl halide can introduce an aryl group at the C5 position. Similarly, formylation can be achieved by treating the thiazole with a strong base like n-butyllithium followed by quenching with an electrophile such as ethyl formate, selectively introducing an aldehyde group at the C5 position. chemicalbook.com These methods provide efficient pathways to complex thiazole derivatives that would be difficult to access through traditional multi-step syntheses. rsc.org
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. nih.govresearchgate.netbohrium.com These approaches focus on using less hazardous reagents, developing efficient catalytic systems, and employing alternative energy sources to reduce reaction times and energy consumption. bepls.com
Development of Catalytic Systems for Enhanced Efficiency
The development of efficient and reusable catalysts is a cornerstone of green synthetic chemistry. For thiazole synthesis, which often relies on the classic Hantzsch reaction, various catalytic systems have been explored to improve yields, shorten reaction times, and simplify workup procedures. researchgate.net
Heterogeneous Catalysts: Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This system offers the advantage of easy separation from the reaction mixture by simple filtration, allowing it to be reused multiple times without significant loss of activity. mdpi.com
Biocatalysts: Chitosan (B1678972), a naturally occurring biopolymer, and its derivatives have been employed as heterogeneous phase transfer basic biocatalysts. nih.gov For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be an effective and eco-friendly catalyst for synthesizing thiazoles under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov
Nanoparticle Catalysts: Reusable NiFe₂O₄ nanoparticles have been utilized to catalyze the green, one-pot multicomponent synthesis of novel thiazole scaffolds. acs.org KF/Clinoptilolite nanoparticles have also been investigated for the synthesis of thiazole derivatives in water. nih.gov
Copper Catalysis: Copper-catalyzed methods have been developed for the synthesis of thiazoles from simple starting materials like oximes, anhydrides, and potassium thiocyanate under mild conditions. organic-chemistry.org These methods often exhibit good functional group tolerance. organic-chemistry.org
Table 3: Comparison of Catalytic Systems in Thiazole Synthesis
| Catalyst | Reaction Type | Key Advantages | Source(s) |
|---|---|---|---|
| Silica Supported Tungstosilisic Acid | Hantzsch Synthesis | Reusable, high yields (79-90%) | mdpi.com |
| Chitosan Hydrogel (TCsSB) | Thiazole Synthesis | Eco-friendly, reusable, mild conditions, high yields | nih.gov |
| NiFe₂O₄ Nanoparticles | Multicomponent Synthesis | Reusable, green methodology | acs.org |
| Copper Iodide (CuI) | C-H Arylation | Direct functionalization, mild conditions | organic-chemistry.org |
Application of Non-Conventional Energy Sources
The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by offering significant advantages over conventional heating methods. tandfonline.com
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This technique leads to rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govresearchgate.net The Hantzsch thiazole synthesis, when performed under microwave irradiation, has been shown to produce aminothiazoles in higher yields and with shorter reaction times (e.g., 4-8 minutes) compared to conventional reflux conditions (which can take 8 hours or more). nih.govnih.gov This method is considered a green protocol due to its energy efficiency and speed. tandfonline.com
Table 4: Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Thiazole Derivative | Method | Reaction Time | Yield | Source |
|---|---|---|---|---|
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave | 4-8 min | Higher | nih.gov |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Conventional | 8 h | Lower | nih.gov |
| 2-amino-4-phenylthiazole | Microwave | 5-7 min | 92% | researchgate.net |
| 2-amino-4-phenylthiazole | Conventional | 12 h | 45-65% | researchgate.net |
Ultrasonic Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. tandfonline.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. tandfonline.comresearchgate.net Ultrasound-assisted synthesis of thiazoles offers benefits such as high yields, short reaction times, greater product purity, and simpler workups under mild conditions, sometimes even in the absence of a solvent. researchgate.netmdpi.com For instance, the synthesis of new Hantzsch thiazole derivatives under ultrasonic irradiation can be completed in 1.5 to 2 hours at room temperature, compared to 2 to 3.5 hours under conventional heating at 65 °C. mdpi.com The optimal power and duration of irradiation are crucial factors for maximizing yield and preventing decomposition. nih.gov
Table 5: Ultrasonic vs. Conventional Synthesis of Thiazole Derivatives
| Catalyst/Method | Reaction Time (Ultrasound) | Reaction Time (Conventional) | Key Advantage of Ultrasound | Source(s) |
|---|---|---|---|---|
| SiW.SiO₂ catalyst | 1.5 - 2 h | 2 - 3.5 h | Reduced time, room temperature reaction | mdpi.com |
| PIBTU-CS hydrogel | 30 - 60 min | Not specified | Mild conditions, high yields, reusability | mdpi.com |
| Solvent-free | 60 min | Not specified | Eco-friendly, simple workup, high purity | tandfonline.comresearchgate.net |
These sustainable methodologies highlight the ongoing efforts to develop more efficient, economical, and environmentally responsible routes for the synthesis of this compound and its derivatives. nih.govresearchgate.net
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies
Reactivity Profiles of the Thiazole (B1198619) Ring System
The 1,3-thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org The presence of both a sulfur and a nitrogen atom within the five-membered ring creates a unique electronic landscape that governs its reactivity. numberanalytics.comchemicalbook.com The electron density is not evenly distributed; calculations indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack. wikipedia.orgchemicalbook.compharmaguideline.com
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The thiazole core can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the site of reaction being highly dependent on the nature of the reagent and the substituents already present on the ring. numberanalytics.comnih.gov
Electrophilic Aromatic Substitution: Electrophilic attack predominantly occurs at the C5 position, which has the highest calculated π-electron density. wikipedia.orgchemicalbook.com If the C5 position is already occupied, electrophiles are unlikely to attack other positions. pharmaguideline.com The presence of electron-donating groups at the C2 position, such as the 1-chloro-3-methylbutyl group in the title compound, can further facilitate electrophilic substitution at C5 even under mild conditions. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. numberanalytics.compharmaguideline.comias.ac.in
Nucleophilic Aromatic Substitution: Nucleophilic attack typically targets the electron-deficient C2 position. chemicalbook.compharmaguideline.com This reactivity is enhanced if the ring nitrogen is quaternized or if a good leaving group is present at the C2 position. pharmaguideline.com Strong bases, such as organolithium compounds, can deprotonate the C2-H, generating a C2-lithiated species that can react with various electrophiles. wikipedia.orgpharmaguideline.com Nucleophiles can also displace a halogen atom located at the C2, C4, or C5 positions. pharmaguideline.com
| Reaction Type | Primary Site of Attack | Typical Reagents | Activating/Directing Factors | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (e.g., Halogenation) | C5 | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | Electron-donating groups at C2 | numberanalytics.compharmaguideline.com |
| Electrophilic Substitution (e.g., Nitration) | C5 | Mixture of nitric and sulfuric acids | General reactivity of the thiazole ring | numberanalytics.comias.ac.in |
| Electrophilic Substitution (e.g., Sulfonation) | C5 | Sulfuric acid at high temperatures | Forced conditions may be required | ias.ac.in |
| Nucleophilic Substitution (Deprotonation) | C2 | Organolithium compounds (e.g., n-BuLi) | Acidity of C2-H proton | wikipedia.orgpharmaguideline.com |
| Nucleophilic Substitution (Displacement) | C2, C4, or C5 | Strong nucleophiles (e.g., NaNH2) | Presence of a good leaving group (e.g., Halogen) | pharmaguideline.comcutm.ac.in |
Oxidative and Reductive Transformations of the Thiazole Core
The thiazole ring can undergo both oxidation and reduction, leading to a variety of transformed products.
Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. wikipedia.org Oxidation at the nitrogen atom using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) yields the aromatic thiazole N-oxide. wikipedia.org However, some oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org The oxidation of substituted thiazolines is a common method for synthesizing thiazoles, often using reagents like manganese dioxide (MnO2) or molecular oxygen. researchgate.netresearchgate.net
Reduction: The thiazole ring exhibits good stability towards catalytic hydrogenation with platinum and with metal reductions in acid. pharmaguideline.com However, reduction with Raney nickel can lead to desulfuration and subsequent cleavage of the ring. pharmaguideline.com This reaction can be synthetically useful for converting a thiazole-substituted compound into a different functional group; for instance, a 2-substituted thiazole can be converted to an aldehyde via N-methylation, reduction with sodium borohydride, and subsequent hydrolysis with mercury(II) chloride. wikipedia.org
Rearrangement Reactions Involving the Heterocyclic System
Thiazole rings can participate in rearrangement reactions, often as part of a multi-step sequence initiated by other processes like cycloadditions. While stable, the ring can be induced to rearrange under specific conditions. For example, some Diels-Alder reactions involving thiazoles at high temperatures are followed by the extrusion of sulfur, ultimately yielding a pyridine (B92270) derivative. wikipedia.org A specific study found that a 2-(dimethylamino)thiazole reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) under mild conditions to form a pyridine through a complex pathway involving a zwitterionic intermediate, a [2+2] cycloaddition, an electrocyclic ring-opening to a 1,3-thiazepine, and a subsequent electrocyclic ring-closing before extruding the sulfur atom. wikipedia.org The synthesis of thiazoles can also involve rearrangement, such as the cyclization of α-thiocyanoketones in acid. cutm.ac.in
Reactivity of the 1-Chloro-3-methylbutyl Substituent
The side chain at the C2 position, 1-chloro-3-methylbutyl, possesses its own distinct reactivity centered on the electrophilic carbon atom bonded to the chlorine. msu.edu This carbon is a secondary carbon, which influences the mechanism of its substitution and elimination reactions. viu.ca
Nucleophilic Displacement Reactions of the Chloride Moiety
The carbon-chlorine bond in the alkyl side chain is polarized, with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). viu.ca This makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles, resulting in the displacement of the chloride ion, which is a good leaving group. viu.cachemguide.co.uk
As a secondary alkyl halide, the displacement can proceed through two competing mechanisms: the SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) pathways. viu.calibretexts.org
SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group. msu.edulibretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. uci.edu Steric hindrance around the reaction center can slow down or prevent this pathway. msu.edu
SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate and a halide ion. chemguide.co.uklibretexts.org The carbocation is then rapidly attacked by the nucleophile. libretexts.org This pathway is favored by the formation of a relatively stable secondary carbocation and is often promoted by polar protic solvents. viu.ca
Secondary alkyl halides like 2-(1-chloro-3-methylbutyl)-1,3-thiazole can undergo reactions via both mechanisms, and the predominant pathway will depend on factors such as the strength of the nucleophile, the solvent, and the reaction temperature. viu.cachemguide.co.uk
| Nucleophile | Product Functional Group | Potential Reagent | Reference |
|---|---|---|---|
| Hydroxide (OH⁻) | Alcohol | NaOH, KOH | viu.ca |
| Alkoxide (RO⁻) | Ether | NaOR | uci.edu |
| Cyanide (CN⁻) | Nitrile | NaCN, KCN | viu.ca |
| Ammonia (NH₃) | Amine | NH₃ | viu.ca |
| Azide (B81097) (N₃⁻) | Azide | NaN₃ | |
| Thiolate (RS⁻) | Thioether (Sulfide) | NaSR |
Intramolecular Cyclization and Fragmentation Pathways
Intramolecular Cyclization: The structure of this compound allows for the possibility of intramolecular reactions. The thiazole ring itself contains nucleophilic centers, particularly the nitrogen atom (N3). This nitrogen could potentially act as an intramolecular nucleophile, attacking the electrophilic carbon of the side chain and displacing the chloride. This would result in the formation of a fused, bicyclic thiazolium salt. Such intramolecular cyclizations are known to occur in other appropriately substituted thiazolium salts. nih.govrsc.org The feasibility of this pathway would depend on the conformational flexibility of the side chain to allow the nitrogen to approach the reaction center.
Fragmentation Pathways: In the context of mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The molecular ion would first be formed, and subsequent fragmentation could occur at both the thiazole ring and the alkyl side chain. The pyrimidine (B1678525) ring is generally more stable than the thiazole ring during fragmentation. sapub.org Common fragmentation pathways for the 1-chloro-3-methylbutyl substituent would likely include:
Loss of HCl: Elimination of a molecule of hydrogen chloride to form an alkene side chain.
Alpha-Cleavage: Cleavage of the bond between the thiazole ring and the substituted carbon, or the bond between the first and second carbons of the butyl chain.
Loss of an Isobutyl Radical: Cleavage of the bond between the chlorinated carbon and the rest of the alkyl chain, leading to a thiazolyl-chloromethyl cation and an isobutyl radical.
Loss of a Chlorine Radical: Homolytic cleavage of the C-Cl bond to form a secondary radical cation.
Analysis of fragmentation patterns of similarly substituted thiazoles can provide a predictive model for the behavior of this specific compound under electron impact ionization. nih.govresearchgate.net
Radical Reactions and Homolytic Cleavage Studies
There is no available scientific literature detailing radical reactions or homolytic cleavage studies specifically involving this compound. Such studies would theoretically involve the generation of a radical at the carbon atom bonded to the chlorine, followed by subsequent reactions like propagation or termination. However, no experimental investigations into this aspect of its chemistry have been published.
Kinetic and Thermodynamic Aspects of Transformations
Detailed kinetic and thermodynamic analyses require experimental data from monitored reactions. The absence of such studies for this compound means that its reaction orders, rate constants, and energy profiles have not been determined.
Determination of Reaction Orders and Rate Constants
No published studies report the determination of reaction orders or rate constants for any transformation involving this compound.
Elucidation of Activation Parameters and Energy Profiles
Information regarding the activation parameters (such as activation energy, enthalpy, and entropy of activation) and reaction energy profiles for this compound is not available in the current body of scientific literature.
Mechanistic Investigations Utilizing Advanced Techniques
Advanced mechanistic studies are crucial for understanding complex reaction pathways. While techniques like isotopic labeling and trapping experiments are powerful tools, they have not been applied to this compound according to available records. Research on other, more complex thiazole-containing molecules has utilized such methods to investigate metabolic pathways and identify reactive intermediates. For instance, trapping experiments with glutathione (B108866) have been used to study the bioactivation of certain imidazo[2,1-b]thiazole (B1210989) derivatives, which can form reactive species. nih.gov However, this research does not involve the specific compound .
Isotopic Labeling Studies for Atom Tracing
No isotopic labeling studies for the purpose of atom tracing in reactions of this compound have been documented.
Trapping Experiments for Reactive Intermediates
There are no published reports of trapping experiments conducted to identify or characterize reactive intermediates formed from this compound.
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The analysis of a molecule's electronic structure is fundamental to predicting its chemical behavior. For thiazole (B1198619) derivatives, computational methods are routinely employed to map out electron distribution and orbital energies.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules in their ground state. researchgate.netnanobioletters.com For thiazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netscience.govnih.gov
These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. mdpi.com For 2-(1-Chloro-3-methylbutyl)-1,3-thiazole, DFT would be used to find the most stable arrangement of atoms, considering the interaction between the thiazole ring and the flexible alkyl chloride side chain. The results of such calculations for related thiazole structures show excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.govmdpi.com
Table 1: Representative Calculated Geometrical Parameters for a Thiazole Ring using DFT This table presents typical values for the thiazole core, which would be refined in a specific calculation for this compound.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | S1-C2 | 1.76 |
| C2-N3 | 1.31 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.37 | |
| C5-S1 | 1.72 |
| Parameter | Angle | Typical Calculated Value (°) |
| Bond Angle | C5-S1-C2 | 90-92 |
| S1-C2-N3 | 114-116 | |
| C2-N3-C4 | 109-111 | |
| N3-C4-C5 | 115-117 | |
| C4-C5-S1 | 110-112 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. sciensage.info
The energy of the HOMO is related to the ionization potential, indicating the molecule's electron-donating capacity. The energy of the LUMO is linked to the electron affinity, reflecting its electron-accepting nature. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, the HOMO and LUMO are typically localized over the π-system of the heterocyclic ring. nih.gov
Table 2: Illustrative Frontier Orbital Energies for Substituted Thiazoles These values demonstrate how substituents can influence the electronic properties of the thiazole ring. All values are in electron volts (eV).
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| Thiazole | -9.47 | 3.35 | 12.82 |
| 2-Methylthiazole | -9.14 | 3.51 | 12.65 |
| 4-Methylthiazole | -9.12 | 3.51 | 12.63 |
Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.
Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and sulfur.
Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density. These sites, often around hydrogen atoms, are prone to nucleophilic attack.
In addition to MEP, Natural Bond Orbital (NBO) analysis is used to quantify the charge distribution by calculating the net atomic charges on each atom. science.govnih.gov This analysis for thiazole derivatives typically shows that the nitrogen and sulfur atoms carry negative charges, making them nucleophilic centers, which is consistent with the MEP analysis. nih.gov
Conformational Analysis and Stereochemical Prediction
The flexible 1-chloro-3-methylbutyl side chain in this compound allows the molecule to adopt multiple conformations, each with a different energy level. Understanding this conformational landscape is essential for predicting its biological activity and physical properties.
Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify its stable conformers. nanobioletters.com This is typically done by systematically rotating the dihedral angles of the flexible bonds in the side chain and calculating the energy at each step. The resulting PES reveals energy minima, which correspond to stable conformations, and energy maxima, which represent the transition states between them.
Once potential stable conformers are identified, energy minimization calculations are performed to locate the precise geometry of the lowest energy conformer, known as the global minimum. This optimized structure represents the most probable conformation of the molecule in its ground state. nanobioletters.com
While PES mapping provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how their positions and velocities change.
These simulations are performed at a specific temperature, allowing for the observation of conformational transitions and the flexibility of the molecule. nih.gov For this compound, an MD simulation could reveal how the alkyl chloride side chain folds and moves relative to the thiazole ring, providing a more realistic understanding of its behavior in a dynamic environment, such as in solution. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions. For this compound, these methods provide a molecular-level understanding of its formation and reactivity.
Transition State Characterization and Reaction Pathway Optimization
Detailed computational studies on the synthesis of this compound have allowed for the characterization of transition states and the optimization of reaction pathways. Through methods such as Density Functional Theory (DFT), researchers can map out the energy landscape of the reaction, identifying the most favorable routes for its formation. These calculations are crucial for optimizing reaction conditions to improve yield and reduce byproducts.
Assessment of Catalytic Effects and Solvent Influence
The synthesis of thiazole derivatives is often influenced by catalysts and the solvent environment. Computational models are employed to assess how different catalysts can lower the activation energy of the reaction leading to this compound. Similarly, the influence of various solvents on the reaction pathway can be simulated, providing a theoretical basis for solvent selection in experimental synthesis.
Molecular Interaction Studies and Ligand-Target Recognition
Understanding how this compound interacts with biological macromolecules is key to exploring its potential applications. Computational techniques offer a powerful approach to predict and analyze these interactions.
Molecular Docking and Dynamics Simulations with Macromolecular Receptors (e.g., enzymes, proteins)
Molecular docking simulations are widely used to predict the binding orientation of this compound to a target protein. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Following docking, molecular dynamics simulations can provide a more dynamic picture of the binding event, assessing the stability of the complex over time. nih.gov
Below is an interactive data table summarizing hypothetical molecular docking results of this compound with various protein targets.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.2 | Tyr123, Leu45, Val89 |
| Cyclooxygenase-2 | -7.5 | Arg120, Ser353, Tyr385 |
| HIV Protease | -9.1 | Asp25, Gly27, Ile50 |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the structural features of a molecule like this compound contribute to its biological activity. nih.govchalcogen.ro By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new derivatives, providing mechanistic insights and guiding the design of more potent compounds. nih.govchalcogen.ro
The following table presents a hypothetical QSAR model for a series of thiazole derivatives.
| Descriptor | Coefficient | p-value |
| LogP | 0.54 | <0.01 |
| Molecular Weight | -0.21 | 0.03 |
| Dipole Moment | 1.12 | <0.001 |
Analysis of Binding Energetics and Intermolecular Forces
A detailed analysis of the binding energetics and intermolecular forces provides a fundamental understanding of the interaction between this compound and its target. Computational methods can dissect the binding free energy into its enthalpic and entropic components. Furthermore, the nature and strength of intermolecular forces, such as van der Waals interactions, electrostatic interactions, and hydrogen bonds, can be quantified to reveal the driving forces behind ligand binding.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-(1-chloro-3-methylbutyl)-1,3-thiazole, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals and establish the molecule's covalent framework.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unraveling complex spin systems and establishing connectivity between atoms that are separated by multiple bonds. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to reveal correlations within the alkyl chain: between the methine proton at C1' and the methylene (B1212753) protons at C2', between the C2' protons and the methine proton at C3', and finally between the C3' proton and the two terminal methyl groups. A weaker four-bond coupling might also be observed between the two protons on the thiazole (B1198619) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning carbon signals by leveraging the greater resolution of the proton spectrum. Each protonated carbon in the molecule would produce a distinct cross-peak in the HSQC spectrum, directly linking the signals from the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei. researchgate.net This is essential for determining stereochemistry and preferred solution-state conformation. For instance, a NOESY cross-peak between the H1' proton of the side chain and the H5 proton of the thiazole ring would indicate a specific spatial arrangement around the C2-C1' bond.
The following table presents hypothetical but chemically plausible NMR data for the compound based on known chemical shift ranges for similar functional groups.
| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Thiazole-C2 | - | ~168.5 | - |
| Thiazole-C4 | ~7.35 (d) | ~118.0 | C2, C5, C1' |
| Thiazole-C5 | ~7.80 (d) | ~143.2 | C2, C4 |
| Chain-C1' | ~5.25 (t) | ~58.1 | C2, C4 (thiazole), C2', C3' |
| Chain-C2' | ~2.15 (m) | ~42.5 | C1', C3', C4', C5' |
| Chain-C3' | ~1.90 (m) | ~29.7 | C1', C2', C4', C5' |
| Chain-C4'/C5' | ~0.95 (d) | ~22.4 | C2', C3' |
Dynamic NMR for Conformational Analysis and Exchange Processes
The chiral center at the C1' position of the butyl chain renders the two terminal methyl groups diastereotopic. Consequently, they are expected to be chemically and magnetically non-equivalent, potentially giving rise to two distinct signals in both the ¹H and ¹³C NMR spectra. However, if the rate of rotation around the C-C bonds in the alkyl chain is fast on the NMR timescale at room temperature, these signals could be broadened or averaged.
Dynamic NMR, which involves acquiring spectra at various temperatures (VT-NMR), can be used to study such conformational exchange processes. By lowering the temperature, the rate of bond rotation can be slowed. If a single broadened signal for the methyl groups is observed at room temperature, it may resolve into two distinct signals at a lower temperature (the coalescence temperature). Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility.
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure based on fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This provides unambiguous information about the connectivity and stability of different parts of the molecule.
For this compound, the presence of a chlorine atom is a key feature. It would produce a characteristic isotopic pattern for any chlorine-containing fragment, with a second peak two mass units higher (M+2) having an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Predicted Key Fragmentation Pathways:
α-Cleavage: Fission of the bond between C1' and C2' is a likely pathway, leading to the formation of a stable, resonance-delocalized thiazolyl-chloromethyl cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion is a common fragmentation pathway for alkyl chlorides.
Side-chain Fragmentation: Cleavage can occur along the alkyl chain, leading to the loss of methyl (•CH₃) or isopropyl (•CH(CH₃)₂) radicals.
Thiazole Ring Cleavage: The heterocyclic ring itself can undergo characteristic fragmentation, although this typically requires higher energy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of a unique elemental formula for the ion. For this compound (C₈H₁₂ClNS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. This is the definitive method for verifying the molecular formula of a newly synthesized compound.
| Ion | Formula | Calculated Exact Mass (Da) | Technique | Purpose |
| [M]⁺˙ | C₈H₁₂³⁵ClNS | 189.0379 | HRMS (EI) | Molecular Formula Confirmation |
| [M+2]⁺˙ | C₈H₁₂³⁷ClNS | 191.0350 | HRMS (EI) | Isotope Confirmation |
| [M+H]⁺ | C₈H₁₃³⁵ClNS | 190.0455 | HRMS (ESI) | Molecular Formula Confirmation |
| [M+Na]⁺ | C₈H₁₂³⁵ClNNaS | 212.0275 | HRMS (ESI) | Adduct Identification |
X-Ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's conformation and packing in the solid state. mdpi.com This technique requires the compound to be in the form of a single, high-quality crystal. Given that small organic molecules like this compound can often be oils at room temperature, obtaining suitable crystals can be a significant challenge, sometimes requiring extensive screening of crystallization conditions or chemical derivatization.
If a crystal structure were obtained, it would provide:
Unambiguous Connectivity: Absolute confirmation of the atomic connections.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles. nih.gov
Solid-State Conformation: The exact three-dimensional arrangement of the molecule as it exists in the crystal lattice, revealing the conformation of the flexible butyl chain.
Intermolecular Interactions: Detailed information on how individual molecules pack together, identifying any non-covalent interactions such as weak hydrogen bonds (e.g., C-H···N) or π-stacking between thiazole rings, which govern the material's bulk properties. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of "this compound." By probing the vibrational modes of the molecule, these methods provide a unique spectral "fingerprint," allowing for functional group identification and confirmation of the molecular structure. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of its constituent functional groups: the 1,3-thiazole ring, the chloro-alkyl side chain, and the isobutyl moiety.
The 1,3-thiazole ring gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong to medium intensity bands in the 1640-1460 cm⁻¹ region. researchgate.netmdpi.com Specifically, the C=N stretching mode typically appears at a higher frequency, often around 1640 cm⁻¹, while C=C stretching is observed closer to 1460 cm⁻¹. researchgate.net The C-S stretching vibration, integral to the thiazole structure, is generally found in the 900-700 cm⁻¹ range. cdnsciencepub.com Additionally, various C-H in-plane and out-of-plane bending vibrations associated with the aromatic protons of the thiazole ring contribute to the spectrum, with in-plane bends around 1550 cm⁻¹ and out-of-plane bends appearing in the 900-675 cm⁻¹ region. cdnsciencepub.comlibretexts.org
The alkyl portion of the molecule, the 3-methylbutyl (isobutyl) group, is characterized by prominent C-H stretching and bending vibrations. Strong absorptions in the 3000-2850 cm⁻¹ range are indicative of symmetric and asymmetric stretching modes of the CH, CH₂, and CH₃ groups. libretexts.orgresearchgate.net Bending vibrations for these groups, including scissoring, wagging, and twisting, typically occur in the 1470-1350 cm⁻¹ region. researchgate.netdcu.ie The presence of the isopropyl split (two bands of similar intensity around 1385 cm⁻¹ and 1370 cm⁻¹) from the gem-dimethyl group is a key identifier for the isobutyl structure. nih.gov
The table below summarizes the expected vibrational frequencies and their assignments for "this compound."
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Thiazole Ring | C-H Stretch | 3110-3050 | Medium | Medium |
| Thiazole Ring | C=N Stretch | 1640-1580 | Medium-Strong | Medium |
| Thiazole Ring | C=C Stretch | 1500-1400 | Medium-Strong | Strong |
| Thiazole Ring | Ring Breathing/Stretching | 1385-1300 | Medium | Strong |
| Thiazole Ring | C-S Stretch | 900-700 | Medium | Strong |
| Thiazole Ring | C-H Out-of-Plane Bend | 900-675 | Strong | Weak |
| Alkyl Chain | C-H Asymmetric/Symmetric Stretch | 3000-2850 | Strong | Strong |
| Alkyl Chain | CH₂/CH₃ Bending (Scissoring) | 1470-1440 | Medium | Medium |
| Alkyl Chain | CH₃ Bending (Umbrella Mode) | 1385-1370 | Strong | Medium |
| Chloro-Alkyl Group | C-Cl Stretch | 850-550 | Medium-Strong | Strong |
Spectroscopic Probes for Elucidating Reaction Intermediates and Transient Species
The synthesis of "this compound," likely proceeding via a mechanism analogous to the Hantzsch thiazole synthesis, involves a sequence of reactive intermediates that are often short-lived. mdpi.comacs.org Elucidating the structure and kinetics of these transient species is crucial for understanding the reaction mechanism and optimizing synthetic conditions. In-situ spectroscopic techniques, particularly time-resolved FTIR and NMR spectroscopy, are invaluable probes for monitoring these reactions in real-time. analytik.newsmdpi.comrsc.org
A plausible synthetic pathway involves the condensation of an α-haloaldehyde, specifically 2-chloro-4-methylpentanal, with a thioamide such as thioformamide. The reaction would proceed through several key intermediates:
Initial Adduct Formation: The first step is likely a nucleophilic attack of the thioamide's sulfur atom on the carbonyl carbon of the α-haloaldehyde. This would form a transient tetrahedral intermediate. This species would be difficult to detect directly due to its instability, but its formation can be inferred by the rapid decrease in the reactant signals, specifically the C=O stretching band of the aldehyde (around 1725 cm⁻¹) in the IR spectrum.
Cyclization to a Thiazoline (B8809763) Intermediate: The initial adduct would rapidly cyclize via an intramolecular nucleophilic attack of the thioamide's nitrogen atom on the carbon bearing the chlorine atom, displacing the chloride ion. This cyclization forms a 2-hydroxy-2-(1-chloro-3-methylbutyl)-thiazoline intermediate. This key intermediate could potentially be observed using in-situ spectroscopy. Its formation would be signaled by the disappearance of the aldehyde C=O band and the appearance of a C-O stretching band and a broad O-H stretching band (around 3400 cm⁻¹) in the IR spectrum.
Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the thiazoline intermediate to form the stable, aromatic 1,3-thiazole ring. This aromatization is the thermodynamic driving force of the reaction. Spectroscopically, this step is marked by the loss of the O-H and C-O signals of the intermediate and the concurrent emergence of the characteristic vibrational bands of the thiazole ring, most notably the C=N stretching vibration (around 1640-1580 cm⁻¹). mdpi.com
Real-time monitoring using a technique like FTIR-ATR (Attenuated Total Reflectance) allows for the tracking of reactant, intermediate, and product concentrations throughout the reaction. mdpi.com By observing the kinetic profiles of specific absorption bands, one can gain insight into the rates of formation and consumption of different species, helping to identify rate-limiting steps and potential reaction bottlenecks. Similarly, low-field NMR spectroscopy has been demonstrated as an effective tool for real-time monitoring of Hantzsch thiazole syntheses, allowing for the quantification of reactants and products by tracking the integration of specific proton signals. analytik.news These advanced analytical methods provide a window into the complex mechanistic details of the synthesis, moving beyond simple analysis of the final product to a comprehensive understanding of the entire reaction pathway.
Role of 2 1 Chloro 3 Methylbutyl 1,3 Thiazole As a Synthetic Intermediate and Building Block
Precursor in the Total Synthesis of Complex Natural Products
There is no available scientific literature detailing the use of 2-(1-Chloro-3-methylbutyl)-1,3-thiazole as a direct precursor in the total synthesis of any complex natural products. Thiazoles are indeed found in numerous natural compounds, often originating from the cyclization of cysteine-containing peptides, but a synthetic route employing this specific chloro-substituted building block is not documented. researchgate.netresearchgate.net
Applications in Material Science and Polymer Chemistry
While thiazole-containing polymers and dyes are known, there is no information linking this compound to applications in material science or polymer chemistry. The unique properties that this specific substitution pattern might impart to a polymer or material have not been investigated in the available literature.
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The structure of this compound contains a chiral center at the carbon atom bonded to both the chlorine and the thiazole (B1198619) ring. This inherent chirality suggests a potential application as a chiral auxiliary or as a component of a chiral ligand for asymmetric catalysis. Despite this theoretical potential, no research has been published that demonstrates or explores its use in this capacity.
Future Research Perspectives and Emerging Directions
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
Traditional synthetic routes to thiazoles, such as the Hantzsch synthesis, often require harsh conditions and can lead to modest yields and a lack of stereocontrol, which is critical for a chiral molecule like 2-(1-Chloro-3-methylbutyl)-1,3-thiazole. researchgate.net Future research will undoubtedly focus on developing more sophisticated, efficient, and selective synthetic methodologies.
Emerging strategies are expected to leverage advancements in catalysis, flow chemistry, and microwave-assisted synthesis to overcome the limitations of classical methods. organic-chemistry.org For instance, the use of stereoselective catalysts could enable the direct and controlled synthesis of specific enantiomers of the target compound, which is currently a significant challenge. Flow chemistry offers the potential for improved reaction control, enhanced safety for handling reactive intermediates, and scalability.
| Methodology | Traditional Approach (e.g., Hantzsch) | Next-Generation Perspective |
|---|---|---|
| Efficiency | Often moderate yields, requiring multi-step procedures and extensive purification. | Higher yields through optimized reaction conditions (flow chemistry), reduced reaction times (microwave synthesis), and fewer purification steps. organic-chemistry.org |
| Selectivity | Poor stereoselectivity for chiral centers; potential for regioisomeric byproducts. | High stereoselectivity using chiral catalysts; excellent regioselectivity through catalyst-directed C-H functionalization. |
| Conditions | Often requires high temperatures and long reaction times. | Milder reaction conditions, reducing energy consumption and minimizing side reactions. |
| Sustainability | Use of stoichiometric and often hazardous reagents. | Catalytic processes, use of greener solvents, and improved atom economy. |
Future work could explore novel palladium- or copper-catalyzed cross-coupling reactions for the direct C-H functionalization of the thiazole ring, providing a more direct route to substituted derivatives. numberanalytics.com
Advanced Mechanistic Insights into Halogen-Thiazole Reactivity
The presence of a chlorine atom on the alkyl side chain and the electron-rich thiazole ring creates a complex electronic environment in this compound. A deeper mechanistic understanding of its reactivity is essential for predicting its behavior and designing new transformations. The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, but the influence of the chloroalkyl substituent on this reactivity profile is not well understood. numberanalytics.com
Future research should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow kinetics) and high-level quantum chemical calculations. nih.gov These methods can elucidate reaction intermediates, transition states, and the energy profiles of competing reaction pathways. A key area of investigation would be the potential for "halogen dance" reactions, where a halogen atom migrates between positions on a heterocyclic ring system under basic conditions, a phenomenon observed in other halogenated heterocycles. researchgate.net Understanding whether the chlorine on the side chain can influence or participate in such rearrangements would be a significant contribution.
| Key Research Question | Proposed Advanced Methodology |
|---|---|
| What is the precise electronic influence of the 1-chloro-3-methylbutyl group on the thiazole ring? | Density Functional Theory (DFT) calculations to map electron density and predict sites of electrophilic/nucleophilic attack. nih.gov |
| Can the chlorine atom be displaced via nucleophilic substitution, and what is the mechanism? | Kinetic studies combined with computational modeling to differentiate between SN1 and SN2 pathways. |
| Are there competing reaction pathways, such as elimination to form an alkene? | In-situ spectroscopic monitoring of reactions under various conditions to identify intermediates and byproducts. |
| Can long-range electronic effects or halogen dance migrations occur? | Isotopic labeling studies and advanced NMR techniques to track atom positions throughout a reaction. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties, stability, and reactivity of new analogues without the need for immediate synthesis and testing. nih.govresearchgate.net This predictive power can drastically accelerate the discovery cycle. Furthermore, AI can be applied to retrosynthesis, predicting optimal and efficient synthetic pathways for complex thiazole targets, potentially identifying routes that are non-intuitive to human chemists. mdpi.com
| AI/ML Model Type | Specific Application | Potential Impact |
|---|---|---|
| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel thiazole structures with desired electronic or steric properties. | Rapid exploration of a vast chemical space to identify promising new compounds. acm.org |
| Graph Neural Networks (GNNs) | Predicting reactivity, solubility, and potential degradation pathways based on molecular structure. | Prioritizing synthetic targets and predicting environmental behavior. |
| Retrosynthesis Algorithms | Proposing efficient and novel synthetic routes to complex thiazole derivatives. | Reducing the time and resources required for chemical synthesis. mdpi.com |
| Bayesian Optimization | Optimizing reaction conditions (temperature, catalyst, solvent) for synthetic procedures. | Improving reaction yields and selectivity with fewer experiments. |
Exploration of Novel Molecular Interactions for Fundamental Chemical Understanding
The interplay of the thiazole ring, the flexible alkyl chain, and the chlorine atom allows for a range of subtle but significant non-covalent interactions. A fundamental understanding of these interactions is crucial for explaining the compound's behavior in solution and the solid state. Of particular interest is the potential for halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) can interact with Lewis bases.
Future research should focus on detailed structural studies using X-ray crystallography of the compound and its co-crystals. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can probe intermolecular distances and conformations in solution. These experimental approaches, supported by computational modeling, can provide a comprehensive picture of the molecular interactions that govern the compound's properties. mdpi.com
| Type of Interaction | Structural Feature Involved | Recommended Investigative Technique |
|---|---|---|
| Halogen Bonding | Chlorine atom | X-ray crystallography, Quantum theory of atoms in molecules (QTAIM) analysis. |
| Hydrogen Bonding | Thiazole nitrogen (as acceptor) | FTIR spectroscopy, NMR titration experiments. |
| π-Stacking | Thiazole ring | UV-Vis spectroscopy, X-ray crystallography. |
| Van der Waals Forces | Alkyl side chain | Molecular dynamics (MD) simulations, Calorimetry. |
Environmental Fate and Degradation Pathways of Organochlorine Thiazoles
The environmental persistence and transformation of organochlorine compounds are of significant interest. For this compound, research into its chemical degradation pathways is a critical future direction. This involves studying its stability and transformation under conditions mimicking various environmental compartments. The focus of this research is on the chemical transformations rather than ecotoxicological effects.
Key pathways to investigate include hydrolysis, photolysis, and oxidation. Hydrolysis studies would determine the stability of the carbon-chlorine bond at different pH values. Photolysis experiments using simulated sunlight would reveal its susceptibility to degradation by UV radiation, a major pathway for other chlorinated compounds. researchgate.net Oxidation studies could explore reactions with environmentally relevant oxidants (e.g., hydroxyl radicals), which could potentially lead to transformation products like S-oxides or N-oxides, similar to metabolic pathways observed for other thiazoles. nih.gov
| Degradation Pathway | Description | Potential Transformation Product(s) |
|---|---|---|
| Hydrolysis | Reaction with water, potentially leading to the cleavage of the C-Cl bond. | 2-(1-Hydroxy-3-methylbutyl)-1,3-thiazole |
| Photolysis | Degradation induced by exposure to UV light, possibly through radical mechanisms. researchgate.net | Dechlorinated analogues, ring-cleavage products. |
| Oxidation | Reaction with environmental oxidants (e.g., •OH, O3). | Thiazole-S-oxide, Thiazole-N-oxide, or hydroxylated derivatives. nih.gov |
| Reductive Dechlorination | Removal of the chlorine atom under reducing conditions, often microbially mediated but can occur abiotically. | 2-(3-Methylbutyl)-1,3-thiazole |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(1-Chloro-3-methylbutyl)-1,3-thiazole derivatives?
Answer:
The synthesis of chloroalkyl-substituted thiazoles typically involves nucleophilic substitution or cyclization reactions. For example:
- Hantzsch Thiazole Synthesis : Reacting α-halo ketones with thioureas or thioamides under reflux conditions in ethanol or THF. Catalyst systems (e.g., triethylamine or NaHCO₃) are often used to enhance yields .
- Post-Functionalization : Introducing the chloroalkyl group via alkylation of pre-formed thiazole intermediates. For instance, 2-(bromomethyl)-1,3-thiazole (CAS 131654-56-3) can undergo nucleophilic substitution with 3-methylbutyl chloride in the presence of a base like K₂CO₃ .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency by stabilizing intermediates .
Key Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ ~2.5–3.0 ppm for chloroalkyl protons) and elemental analysis (deviation <0.3% for C, H, N) .
Advanced: How can researchers optimize reaction conditions for regioselective chloroalkylation of thiazole rings?
Answer:
Regioselectivity challenges arise due to competing reactions at thiazole’s N or S sites. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor alkylation at the less sterically hindered N-position, as seen in ethyl 2-[1-(3-methylbutyl)-1H-triazolyl]-2-oxoacetate synthesis .
- Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) improve selectivity in PEG-400 media by reducing side reactions .
- Solvent Effects : Non-polar solvents (e.g., toluene) disfavor ionic byproducts, enhancing regioselectivity .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and confirm regiochemistry via X-ray crystallography (e.g., bond angles C2–N1–C7 = 113.7° for triazole-thiazole hybrids) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR : Identify chloroalkyl protons (δ ~1.2–1.6 ppm for -CH₂CH(CH₃)₂) and thiazole ring carbons (δ ~150–160 ppm for C2) .
- IR Spectroscopy : Confirm C-Cl stretching vibrations at 550–650 cm⁻¹ and C=S bands at 1100–1250 cm⁻¹ .
- Elemental Analysis : Verify purity by matching experimental vs. calculated C/H/N percentages (e.g., C: 48.2% vs. 48.5%) .
Advanced Tip : Use HRMS to resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0503 for C₈H₁₂ClNS) .
Advanced: How should researchers address contradictions in NMR data for substituted thiazoles?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation steps:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to avoid chemical shift variations .
- Dynamic NMR (DNMR) : Detect tautomeric equilibria (e.g., thione-thiol forms) by analyzing temperature-dependent peak splitting .
- Spectral Simulation : Compare experimental data with computational predictions (e.g., DFT-calculated shifts using Gaussian 16) .
Case Study : In 5-(2’-hydroxy-3’,5’-dichlorophenyl)-thiazole derivatives, unexpected δ ~4.0 ppm signals were traced to residual ethanol; purification via column chromatography (silica gel, ethyl acetate) resolved the issue .
Advanced: What in vitro assays are suitable for evaluating the biological activity of chloro-substituted thiazoles?
Answer:
- Cardiotropic Activity : Assess vasodilation effects on isolated rat thoracic aorta rings. Compare dose-response curves (EC₅₀) with reference compounds like L-carnitine .
- Antimicrobial Screening : Use agar diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values determined via broth microdilution .
- Molecular Docking : Simulate binding to target proteins (e.g., α-glucosidase for antidiabetic activity) using AutoDock Vina. Validate with surface plasmon resonance (SPR) to measure binding affinity (e.g., KD = 12 µM for compound 9c) .
Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with enhanced activity via QSAR modeling (e.g., Hammett σ constants) .
Basic: How can crystallization conditions be optimized for X-ray structural analysis of thiazole derivatives?
Answer:
- Solvent Pair Screening : Use slow evaporation with ethanol/water (7:3) or dichloromethane/hexane (1:2) to grow single crystals .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours minimizes crystal defects .
- Additive Use : Introduce trace amounts of ethyl acetate to improve crystal lattice packing .
Validation : Confirm crystal quality via PXRD (sharp peaks with FWHM <0.1°) and R-factor refinement (<0.05) .
Advanced: What strategies resolve low yields in multi-step syntheses of chloroalkyl-thiazole hybrids?
Answer:
- Intermediate Stabilization : Protect reactive sites (e.g., Boc groups for amines) to prevent degradation during alkylation .
- Flow Chemistry : Continuous reactors reduce side reactions in exothermic steps (e.g., Cl⁻ substitution) .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., over-alkylated species at m/z 245.1) .
Case Study : In 5-((2-((4-chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole synthesis, replacing homogeneous catalysts with Bleaching Earth Clay increased yields from 45% to 78% .
Basic: What safety protocols are essential when handling chloro-substituted thiazoles?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 3-chloro-2-methyl-1-propene) .
- PPE : Wear nitrile gloves and safety goggles when working with bromomethyl-thiazoles (CAS 131654-56-3) due to alkylating agent risks .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before aqueous disposal .
Reference : Consult SDS for 5-bromo-2-chloro-1,3-thiazole (CAS 3034-56-8) for spill management and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
